

9"-Methyl Salvianolate B: A Technical Literature Review for Drug Development

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Compound of Interest					
Compound Name:	9"-Methyl salvianolate B				
Cat. No.:	B10821686	Get Quote			

Disclaimer: Direct, in-depth research, including extensive quantitative data and detailed experimental protocols specifically for **9"-Methyl salvianolate B**, is limited in the publicly available scientific literature. Much of the existing research focuses on its parent compound, salvianolic acid B, or on complex extracts of Salvia miltiorrhiza. This guide summarizes the available information on **9"-Methyl salvianolate B** and leverages the more extensive data on salvianolic acid B to infer potential mechanisms and experimental approaches. All information pertaining to salvianolic acid B as a proxy is clearly indicated.

Introduction

9"-Methyl salvianolate B is a phenolic acid compound and a methylated derivative of salvianolic acid B.[1] It is naturally derived and isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] The primary interest in this molecule for researchers and drug development professionals stems from its potential therapeutic applications in conditions related to oxidative stress and inflammation, such as cardiovascular and neurodegenerative diseases.[1] Its mode of action is believed to be centered on its antioxidant and anti-inflammatory properties, though the precise molecular mechanisms are still under investigation.[1]

Quantitative Data Summary

Specific quantitative bioactivity data, such as IC50 or EC50 values, for **9"-Methyl salvianolate B** are not readily available in the reviewed literature. However, to provide a framework for the



potential efficacy of this class of compounds, the following table summarizes quantitative data for the closely related salvianolic acid B.

Table 1: Bioactivity and Pharmacokinetics of Salvianolic Acid B (Proxy Data)

Assay Type	Target/Model	Cell Line/Organism	IC50 / EC50 / Other Metric	Reference
Anti- inflammatory	STAT3 Inhibition	-	IC50: 4.6 μM	[2]
Antitumor	Ovarian Cancer Cells	SKOV3	IC50: 45.6 μmol/L	[3]
Antioxidant	DPPH Radical Scavenging	-	Data not available	-

| Pharmacokinetics | Bioavailability (Oral) | Rat | 2.3% |[4] |

Experimental Protocols

Detailed experimental protocols for **9"-Methyl salvianolate B** are not explicitly described in the available literature. Below are representative methodologies for key assays used to evaluate the parent compound, salvianolic acid B, which would be applicable for testing **9"-Methyl salvianolate B**.

3.1 In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol outlines a common method for assessing the free radical scavenging activity of a compound.[5][6]

- Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.
- Materials:
 - 9"-Methyl salvianolate B



- DPPH solution (in methanol)
- Methanol (or other suitable solvent)
- 96-well microplate
- Microplate reader
- Procedure:
 - Prepare a stock solution of 9"-Methyl salvianolate B in a suitable solvent (e.g., DMSO).
 - Create a series of dilutions of the stock solution to be tested.
 - Add a fixed volume of the DPPH solution to each well of the microplate.
 - Add a corresponding volume of each dilution of the test compound to the wells. Include a control with solvent only.
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
 - Measure the absorbance of each well at a specific wavelength (typically around 517 nm).
 - Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC50 value.
- 3.2 In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

- Objective: To determine the ability of the test compound to inhibit the production of the proinflammatory mediator NO.
- Materials:
 - RAW 264.7 macrophage cell line



- 9"-Methyl salvianolate B
- Lipopolysaccharide (LPS)
- Cell culture medium and supplements
- Griess Reagent
- 96-well cell culture plate
- Procedure:
 - Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of 9"-Methyl salvianolate B for a specified time (e.g., 1 hour).
 - Stimulate the cells with LPS (e.g., 1 μg/mL) to induce an inflammatory response and NO production. Include untreated and LPS-only controls.
 - Incubate for 24 hours.
 - Collect the cell culture supernatant.
 - Use the Griess Reagent to measure the amount of nitrite (a stable product of NO) in the supernatant.
 - Measure the absorbance at the appropriate wavelength and calculate the percentage of NO inhibition.

Visualization of Potential Signaling Pathways

While specific signaling pathways for **9"-Methyl salvianolate B** are not well-defined, the literature on salvianolic acid B suggests several potential mechanisms of action. The following diagrams illustrate these pathways, which are likely relevant to **9"-Methyl salvianolate B**.

4.1 PI3K/Akt Signaling Pathway in Cell Survival and Apoptosis

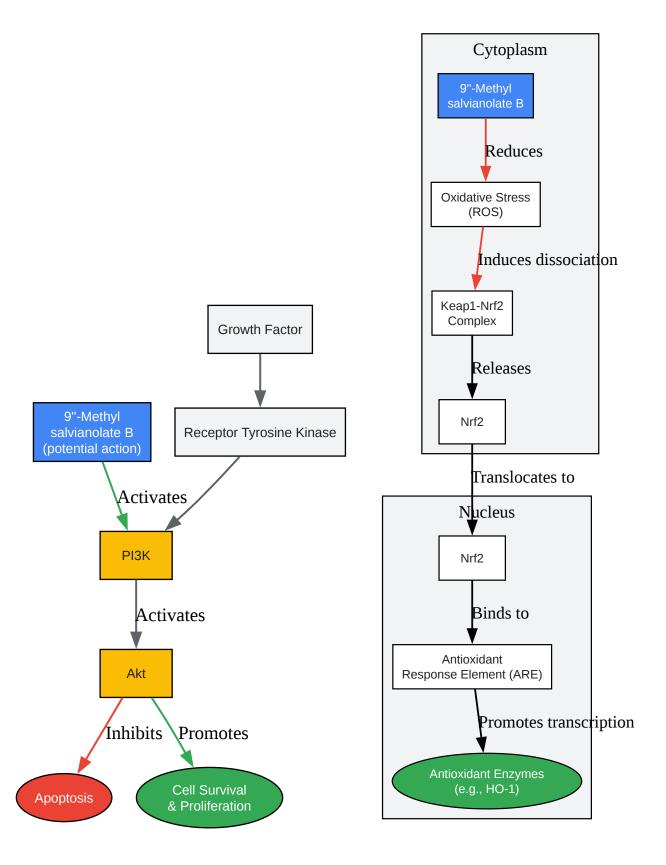


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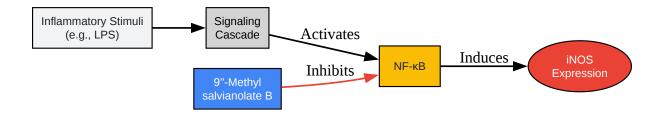
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Salvianolic acid B has been shown to activate the PI3K/Akt pathway, which is a critical signaling cascade for promoting cell survival and inhibiting apoptosis.[7][8][9] This is a potential mechanism for its protective effects in various disease models.









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